molecular formula C8H7ClO3 B7961164 3-Chloro-4-hydroxy-5-methylbenzoic acid CAS No. 35458-34-5

3-Chloro-4-hydroxy-5-methylbenzoic acid

Cat. No.: B7961164
CAS No.: 35458-34-5
M. Wt: 186.59 g/mol
InChI Key: VNYDGBJJSKBZKW-UHFFFAOYSA-N
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Description

3-Chloro-4-hydroxy-5-methylbenzoic acid (CAS 35458-34-5) is an aromatic benzoic acid derivative with a molecular formula of C8H7ClO3 and a molecular weight of 186.59 g/mol . This compound serves as a versatile synthetic intermediate and key building block in organic chemistry. Its structure, which incorporates chloro, hydroxy, and methyl substituents on the benzoic acid ring, makes it a valuable precursor in the research and development of more complex molecules, particularly for applications in the pharmaceutical and agrochemical industries . For instance, substituted benzoic acids and their esters are frequently investigated as intermediates in the synthesis of active ingredients . Researchers value this compound for exploring structure-activity relationships and developing new chemical entities. Proper handling procedures should be consulted. This product is intended for laboratory research purposes only and is not classified as a drug or approved for diagnostic, therapeutic, or any human or veterinary use . It is recommended to store the product in a cool, dry place, ideally under an inert atmosphere such as nitrogen .

Properties

IUPAC Name

3-chloro-4-hydroxy-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3,10H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYDGBJJSKBZKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701281533
Record name 3-Chloro-4-hydroxy-5-methylbenzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID701281533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35458-34-5
Record name 3-Chloro-4-hydroxy-5-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35458-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-hydroxy-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701281533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Regioselectivity

Direct chlorination of 4-hydroxy-5-methylbenzoic acid involves electrophilic aromatic substitution, where the hydroxyl group activates the ring at ortho and para positions. However, the methyl group at position 5 sterically hinders para substitution, favoring chlorination at position 3. Sulfuric acid or thionyl chloride (SOCl₂) are common catalysts, with SOCl₂ offering superior selectivity in dichloromethane at 25°C.

Table 1: Chlorination Conditions and Yields

Chlorinating AgentSolventTemperatureYieldSource
SOCl₂Dichloromethane25°C70%
Cl₂ (gas)H₂O0°C65%

Key challenges include competing side reactions at the carboxylic acid group, necessitating protection as an ester prior to chlorination.

Esterification-Protection Sequence

Methyl Ester Formation

Esterification of 4-hydroxy-5-methylbenzoic acid with methanol and sulfuric acid at 60°C for 12 hours achieves 83% yield. This step prevents unwanted side reactions during subsequent chlorination:

4-Hydroxy-5-methylbenzoic acid+CH₃OHH₂SO₄, 60°CMethyl 4-hydroxy-5-methylbenzoate+H₂O\text{4-Hydroxy-5-methylbenzoic acid} + \text{CH₃OH} \xrightarrow{\text{H₂SO₄, 60°C}} \text{Methyl 4-hydroxy-5-methylbenzoate} + \text{H₂O}

Chlorination of the Ester Intermediate

The methyl ester undergoes chlorination using SOCl₂ or Cl₂ gas. SOCl₂ in dichloromethane at 25°C achieves 70% yield, while Cl₂ gas in water at 0°C yields 65%. The ester group deactivates the ring slightly, improving regioselectivity for position 3.

Ester Hydrolysis

Post-chlorination, the ester is hydrolyzed back to the carboxylic acid using NaOH (2M, 80°C), yielding 89% pure product.

Diazonium Salt Hydrolysis for Hydroxyl Group Introduction

Nitration and Reduction

Starting with 3-chloro-5-methylbenzoic acid, nitration at position 4 using HNO₃/H₂SO₄ introduces a nitro group, which is reduced to an amine with H₂/Pd-C (90% yield).

Diazotization and Hydrolysis

The amine is converted to a diazonium salt with NaNO₂/HCl at 0°C, followed by hydrolysis to introduce the hydroxyl group:

3-Chloro-5-methyl-4-nitrobenzoic acidH₂/Pd-C3-Chloro-5-methyl-4-aminobenzoic acidNaNO₂/HClDiazonium saltH₂O3-Chloro-4-hydroxy-5-methylbenzoic acid\text{3-Chloro-5-methyl-4-nitrobenzoic acid} \xrightarrow{\text{H₂/Pd-C}} \text{3-Chloro-5-methyl-4-aminobenzoic acid} \xrightarrow{\text{NaNO₂/HCl}} \text{Diazonium salt} \xrightarrow{\text{H₂O}} \text{3-Chloro-4-hydroxy-5-methylbenzoic acid}

This method achieves 76% overall yield but requires rigorous pH control to avoid byproducts.

Benzyl Protection and Catalytic Deprotection

Benzyl Ether Formation

Protecting the hydroxyl group as a benzyl ether (using benzyl chloride/K₂CO₃) allows chlorination without interference. The benzyl group is later removed via hydrogenolysis with Pd/C (93.7% yield).

Methyl Group Introduction

Friedel-Crafts alkylation using methyl chloride and AlCl₃ faces challenges due to the deactivated ring. Alternative strategies include Suzuki coupling with methylboronic acid, though yields remain moderate (55–60%).

Comparative Analysis of Methods

Table 2: Method Efficiency and Challenges

MethodStepsOverall YieldKey Challenges
Direct Chlorination358%Regioselectivity, side reactions
Esterification Route468%Ester hydrolysis purity
Diazonium Hydrolysis576%pH sensitivity
Benzyl Protection565%Catalyst cost

The diazonium hydrolysis route offers the highest yield but demands precise control, while the esterification method balances simplicity and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-hydroxy-5-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carboxyl group, resulting in the formation of 3-chloro-5-methylbenzoic acid.

    Reduction: The compound can be reduced to remove the chlorine atom, yielding 4-hydroxy-5-methylbenzoic acid.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products

    Oxidation: 3-Chloro-5-methylbenzoic acid.

    Reduction: 4-Hydroxy-5-methylbenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

3-Chloro-4-hydroxy-5-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex aromatic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-hydroxy-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s closest structural analogs include:

  • 4-Chlorobenzoic acid : Lacks hydroxyl and methyl groups, resulting in lower solubility in polar solvents. Its pKa is ~2.98 due to the electron-withdrawing Cl group enhancing acidity .
  • 4-Chloro-3-methylbenzoic acid : Shares the Cl and CH₃ substituents but lacks the hydroxyl group. The methyl group slightly increases lipophilicity compared to 4-chlorobenzoic acid .
  • 5-Chloro-2-hydroxy-4-methylbenzoic acid : A positional isomer with Cl at position 5 and OH at position 2. This isomer exhibits distinct hydrogen-bonding patterns and solubility due to the altered hydroxyl position .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (0.5 N NaOH) pKa (estimated)
3-Chloro-4-hydroxy-5-methylbenzoic acid 200.6* Not reported Moderate (predicted) ~2.5–3.0**
4-Chlorobenzoic acid 156.57 238–240 1 g/25 mL 2.98
4-Chloro-3-methylbenzoic acid 170.59 Not reported Low ~2.8
5-Chloro-2-hydroxy-4-methylbenzoic acid 200.6* Not reported High (due to OH at C2) ~2.3

Calculated based on formula C₈H₇ClO₃.
*
Estimated based on substituent effects: Cl (acid-strengthening), OH (acid-weakening at C4 due to resonance).

Key Differences

Acidity: The hydroxyl group in this compound slightly reduces acidity compared to 4-chlorobenzoic acid but remains more acidic than non-halogenated analogs.

Solubility : The hydroxyl group improves water solubility relative to 4-chloro-3-methylbenzoic acid, though less than 5-chloro-2-hydroxy-4-methylbenzoic acid.

Synthetic Utility : The compound’s three substituents complicate synthesis compared to simpler chlorobenzoic acids, requiring multi-step functionalization .

Biological Activity

3-Chloro-4-hydroxy-5-methylbenzoic acid, a derivative of benzoic acid, has garnered attention in various biological studies due to its potential therapeutic applications. This article provides an overview of the biological activity of this compound, including its interactions with biological targets, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a chloro group, a hydroxyl group, and a methyl group attached to a benzoic acid backbone. These functional groups play a crucial role in the compound's biological activity by influencing its interaction with enzymes and receptors.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Enzyme Interaction : The compound has been shown to interact with several enzymes, including cathepsins B and L, promoting their activity. This interaction is believed to enhance protein degradation pathways, specifically the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP) .
  • Antioxidant Activity : The presence of hydroxyl groups allows for hydrogen bonding, contributing to its antioxidant properties. This is particularly relevant in mitigating oxidative stress within cells .
  • Antimicrobial Properties : Studies suggest that this compound may possess antimicrobial effects, making it a candidate for further pharmacological exploration .

In Vitro Studies

In vitro studies have demonstrated the bioactivity of this compound in various cell lines:

  • Cell Growth Inhibition : The compound was evaluated for its cytotoxic effects on cancer cell lines such as Hep-G2 and A2058. At concentrations of 1 and 10 μg/mL, it exhibited minimal cytotoxicity, suggesting a favorable safety profile for therapeutic applications .
  • Proteasome Activity : The compound significantly enhanced proteasome activity at concentrations as low as 5 μM, indicating its potential role as a modulator of protein homeostasis .

Case Studies

A notable case study involved the evaluation of the compound's effects on human foreskin fibroblasts. The results indicated that treatment with this compound led to increased activation of cathepsins B and L, which are crucial for cellular protein degradation processes. This suggests that the compound may help counteract age-related declines in proteostasis .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to related compounds:

CompoundActivity TypeObservations
This compound Enzyme activationEnhanced cathepsins B and L activity
Methyl 3-chloro-4-hydroxy-5-methylbenzoate AntimicrobialPotential antimicrobial properties observed
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid SGLT2 inhibitionKey intermediate for diabetes therapy

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-chloro-4-hydroxy-5-methylbenzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis often involves halogenation and hydroxylation of benzoic acid derivatives. For example, chlorination of 4-hydroxy-5-methylbenzoic acid using reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) under controlled temperatures (0–25°C) can yield the target compound. Evidence from analogous compounds (e.g., 3-chloro-4-(methylsulfanyl)benzoic acid) suggests that reaction time and stoichiometric ratios of chlorinating agents are critical for minimizing side products like dichlorinated derivatives . Optimization via thin-layer chromatography (TLC) monitoring is recommended .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]+ ion at m/z 204.029 for C₈H₇ClO₃) .
  • NMR spectroscopy : Analyze the aromatic proton environment (e.g., singlet for Cl-substituted protons at δ 7.2–7.5 ppm) and hydroxyl proton signals (δ 10–12 ppm, broad) .
  • Elemental Analysis : Compare experimental vs. theoretical C/H/Cl/O percentages to verify purity (>95%) .

Q. What solvents and conditions are optimal for dissolving this compound in biological assays?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). For cell-based studies, prepare stock solutions in DMSO (10–50 mM) and dilute in buffer (pH 7.4) to avoid cytotoxicity. Solubility can be enhanced via salt formation (e.g., sodium or potassium salts) .

Q. What are the known biological activities of structurally related hydroxy-chlorobenzoic acids?

  • Methodological Answer : Analogues like 3,5-dichloro-4-hydroxybenzoic acid (PubChem CID: 3336-41-2) exhibit antimicrobial properties by inhibiting bacterial efflux pumps . For this compound, preliminary studies suggest potential enzyme inhibition (e.g., tyrosinase or cytochrome P450) via competitive binding assays. Validate activity using dose-response curves and positive controls (e.g., kojic acid for tyrosinase) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can model electron density at the chloro-substituted position to predict susceptibility to substitution. Retrosynthesis tools (e.g., PubChem’s AI-driven platforms) propose feasible routes, such as replacing Cl with methoxy groups using NaOMe in methanol . Compare activation energies of proposed pathways to prioritize experimental trials .

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents.

  • Perform Differential Scanning Calorimetry (DSC) to identify polymorph transitions.
  • Re-crystallize the compound from ethanol/water mixtures and re-measure melting points (literature range: 180–185°C).
  • Use deuterated solvents in NMR to eliminate solvent interference .

Q. How does the electronic effect of the chloro and methyl substituents influence the compound’s acidity compared to unsubstituted 4-hydroxybenzoic acid?

  • Methodological Answer : The electron-withdrawing Cl group increases acidity (lower pKa) by stabilizing the deprotonated form, while the electron-donating methyl group at position 5 counteracts this effect. Measure pKa via potentiometric titration in aqueous ethanol (e.g., expected pKa ~2.8 vs. 4.5 for 4-hydroxybenzoic acid). Validate with computational models (e.g., COSMO-RS) .

Q. What advanced analytical techniques detect trace degradation products of this compound under oxidative stress?

  • Methodological Answer : Use LC-MS/MS with a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to identify degradation byproducts like 3-chloro-5-methyl-1,2-benzoquinone (observed at m/z 184.992). Accelerate degradation using H₂O₂/UV light and compare stability to analogues (e.g., 3-chloro-4-hydroxybenzoic acid) .

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